Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate
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Overview
Description
Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the fluorosulphonyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and fluorosulphonyl-containing molecules. Examples are:
- Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxy-6-quinolinecarboxylate
- 4-(Fluorosulphonyl)phenyl-quinoline derivatives
Uniqueness
Ethyl 2-(4-(fluorosulphonyl)phenyl)-4-hydroxyquinoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83803-43-4 |
---|---|
Molecular Formula |
C18H14FNO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-(4-fluorosulfonylphenyl)-4-oxo-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C18H14FNO5S/c1-2-25-18(22)13-4-3-5-14-17(13)16(21)10-15(20-14)11-6-8-12(9-7-11)26(19,23)24/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
KRLWRCQREPLMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=CC2=O)C3=CC=C(C=C3)S(=O)(=O)F |
Origin of Product |
United States |
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